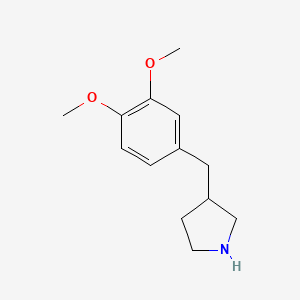

3-(3,4-Dimethoxybenzyl)pyrrolidine HCl

Description

3-(3,4-Dimethoxybenzyl)pyrrolidine HCl is a synthetic organic compound featuring a pyrrolidine backbone substituted with a 3,4-dimethoxybenzyl group at the third position and a hydrochloride salt. The dimethoxybenzyl moiety may confer enhanced lipophilicity and receptor-binding properties, making this compound a candidate for pharmacological studies targeting neurological or metabolic pathways.

Properties

IUPAC Name |

3-[(3,4-dimethoxyphenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-12-4-3-10(8-13(12)16-2)7-11-5-6-14-9-11/h3-4,8,11,14H,5-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSSKURTVMWSOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCNC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Strategy

Reductive amination represents a widely utilized method for introducing benzyl groups to amine frameworks. In this context, 3,4-dimethoxybenzaldehyde reacts with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium-carbon (Pd/C) catalysis. The reaction proceeds via imine formation, followed by reduction to yield the secondary amine.

A modified protocol from demonstrates the hydrogenation of N-protected intermediates under 1 atm H2 at 60°C using Pd/C (18% loading) in ethanol, achieving yields exceeding 90%. Adaptation of this method for 3-(3,4-dimethoxybenzyl)pyrrolidine would involve substituting the phenyl Grignard reagent with a 3,4-dimethoxybenzyl analogue. Post-reduction, hydrochloric acid treatment generates the hydrochloride salt, as evidenced in, where analogous pyrrolidine derivatives are isolated as crystalline solids after extraction and solvent evaporation.

Alkylation of Pyrrolidine Derivatives

Direct alkylation of pyrrolidine with 3,4-dimethoxybenzyl halides (e.g., chloride or bromide) offers a straightforward route. This method typically employs a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), with a base like potassium carbonate (K2CO3) to deprotonate the amine.

For instance, details the alkylation of 2-(3-fluorophenyl)ethylamine using pivaloyl chloride, followed by lithiation at −78°C in THF. Adapting this to pyrrolidine, 3,4-dimethoxybenzyl bromide reacts with pyrrolidine in THF at 0–5°C, yielding the target compound after workup. The crude product is purified via silica gel chromatography (ethyl acetate/hexane), with final hydrochloride formation achieved using HCl in diethyl ether.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent selection critically influences reaction efficiency. THF and ethanol are preferred for Grignard and hydrogenation reactions, respectively, due to their ability to stabilize intermediates. For example, reports that THF enhances the solubility of N-benzyl-3-piperidone during Grignard additions, while ethanol facilitates Pd/C-catalyzed hydrogenations. Lower temperatures (−78°C) in lithiation steps mitigate side reactions such as aryne formation.

Catalytic Systems

Transition metal catalysts, particularly Pd/C, are indispensable for hydrogenation steps. In, Pd/C (10–20% loading) enables selective reduction of alkenes and imines without over-reduction. For reductive amination, catalytic hydrogenation at 60°C under 1 atm H2 achieves near-quantitative conversion.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for purifying intermediates. employs gradients of methanol in dichloromethane (0–5%) to isolate pyrrolidine derivatives, while uses ethyl acetate/hexane systems. Final hydrochloride salts are often recrystallized from ethanol or ethyl acetate to enhance purity.

Spectroscopic Validation

1H-NMR and MS-ESI data confirm structural integrity. For example, reports a molecular ion peak at m/z 257.76 ([M+H]+) for 3-(3,5-dimethoxybenzyl)pyrrolidine hydrochloride, with 1H-NMR resonances at δ 3.45–3.50 ppm corresponding to the pyrrolidine ring protons. Analogous spectral features are expected for the 3,4-dimethoxy isomer.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 85–92 | High stereoselectivity, scalable | Requires high-pressure H2 equipment |

| Alkylation | 70–80 | Simple setup, short reaction times | Competing over-alkylation |

| Cyclization | 50–65 | Access to complex scaffolds | Multi-step, lower overall efficiency |

Chemical Reactions Analysis

Oxidation Reactions

The methoxybenzyl moiety and pyrrolidine ring undergo oxidation under specific conditions:

Key Findings :

-

The 3,4-dimethoxybenzyl group is susceptible to benzylic oxidation, forming ketones or carboxylic acids depending on oxidant strength .

-

Pyrrolidine’s tertiary amine undergoes N-oxidation but resists ring-opening under mild conditions.

Reduction Reactions

The compound’s amine and aromatic systems participate in reduction pathways:

Key Findings :

-

LiAlH₄ effectively reduces ketone intermediates generated during oxidation .

-

NaBH₄ is less effective for sterically hindered substrates.

Substitution Reactions

The methoxy groups and pyrrolidine nitrogen enable nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

| Reagent | Conditions | Major Products |

|---|---|---|

| Alkyl halides | K₂CO₃, DMF, 80°C | N-Alkylated pyrrolidine derivatives |

| Thiols | NaH, THF, 0°C to RT | Thioether-linked analogs |

| Grignard reagents | Dry ether, −78°C to RT | Benzyl-group functionalized derivatives |

Electrophilic Aromatic Substitution

| Reagent | Conditions | Major Products |

|---|---|---|

| Nitric acid (HNO₃) | H₂SO₄, 0°C | Nitro-substituted aryl derivatives |

| Bromine (Br₂) | FeBr₃ catalyst, CH₂Cl₂ |

Scientific Research Applications

Pharmacological Applications

1.1 Antimalarial Agents

Recent studies have investigated the potential of pyrrolidine derivatives, including 3-(3,4-dimethoxybenzyl)pyrrolidine HCl, in developing new antimalarial therapies. A series of pyrrolidine-acridine hybrids were synthesized and evaluated for their efficacy against multidrug-resistant malaria parasites. The lead compounds demonstrated significant antimalarial activity, suggesting that modifications to the pyrrolidine structure can enhance therapeutic effects in combination therapies with artemisinin derivatives .

1.2 Antileishmanial Activity

Another promising application of pyrrolidine derivatives is in the treatment of leishmaniasis. Research has shown that certain pyrrolidine-based compounds exhibit activity against Leishmania donovani, the causative agent of visceral leishmaniasis. These compounds were synthesized and tested for their ability to inhibit the growth of promastigotes, with some showing effective results at concentrations as low as 25 µM . This highlights the potential of this compound as a candidate for further development in antileishmanial therapies.

Chemical Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps that include the formation of the pyrrolidine ring followed by benzylation with 3,4-dimethoxybenzyl chloride. The structure-activity relationship studies indicate that variations in substituents on the benzyl group can significantly influence biological activity .

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Ring Formation | D-Prolinol + Acyl Chloride | Reflux | Variable |

| 2 | Benzylation | 3,4-Dimethoxybenzyl Chloride | Room Temperature | Variable |

| 3 | Purification | Chromatography | N/A | High |

Biological Activities

3.1 Antibacterial Properties

Pyrrolidine derivatives have also been evaluated for antibacterial properties against various pathogens. In vitro studies revealed that certain compounds exhibited strong antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests potential applications in treating bacterial infections.

3.2 Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Studies involving animal models have been conducted to assess the median lethal dose (LD50) and other toxicological parameters for pyrrolidine derivatives, including this compound. These studies are essential for determining safe dosage levels for future clinical applications .

Future Directions and Case Studies

Ongoing research aims to further explore the therapeutic potential of this compound through:

- Combination Therapies : Investigating its efficacy in combination with other known drugs.

- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities.

- Clinical Trials : Initiating clinical trials to evaluate its safety and efficacy in humans.

Case Study Example

A notable case study involved synthesizing a series of pyrrolidine derivatives and evaluating their activity against L. donovani. The study found that specific modifications led to enhanced potency and selectivity against leishmanial cells compared to traditional treatments .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on functional groups and structural motifs:

Table 1: Structural and Functional Comparison of Related Compounds

Key Differences:

Core Structure :

- The target compound features a pyrrolidine ring , a five-membered saturated nitrogen heterocycle, which distinguishes it from diol propane or acetone-based analogs in the evidence. Pyrrolidine derivatives are often explored for their conformational rigidity and ability to interact with biological targets (e.g., neurotransmitter receptors) .

Applications: The evidence highlights analogs with applications in surfactant chemistry and biopolymer modification.

Research Findings (Extrapolated):

- Lipophilicity : The dimethoxybenzyl group likely increases lipophilicity compared to hydroxyl-containing analogs, as seen in similar pyrrolidine-based drug candidates (e.g., antipsychotics or antidepressants).

- Salt Form : The hydrochloride salt improves solubility in aqueous media, a critical factor for bioavailability in drug development.

Limitations of Available Evidence

The provided evidence focuses on lignin-related surfactants and intermediates, none of which share the pyrrolidine core or hydrochloride salt of the target compound. Direct pharmacological or physicochemical data for this compound are absent, requiring reliance on structural analogs and general principles of medicinal chemistry. Further experimental studies are necessary to validate its bioactivity and industrial relevance.

Biological Activity

3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its mechanisms of action, pharmacological effects, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 3,4-dimethoxybenzyl group. Its molecular formula is CHClNO, and it has been studied for various interactions with biological macromolecules, including proteins and nucleic acids.

The biological activity of 3-(3,4-Dimethoxybenzyl)pyrrolidine HCl is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate the activity of these targets, leading to various physiological responses.

Potential Molecular Targets:

- Receptors : It may bind to neurotransmitter receptors, influencing neurological pathways.

- Enzymes : Interaction with enzymes could alter metabolic processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in vitro.

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

- Cytotoxic Effects : In cancer cell lines, it has demonstrated antiproliferative activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimalarial Activity :

A study explored the combination of this compound with artemisinin derivatives in treating multidrug-resistant malaria. The results indicated a significant reduction in parasite load and improved survival rates in infected mice models . -

Neuropharmacological Effects :

Research has focused on the effects of this compound on central nervous system activities. In animal models, it was observed to enhance cognitive functions and reduce anxiety-like behaviors, suggesting potential applications in treating anxiety disorders . -

Antioxidant Studies :

Investigations into the antioxidant properties revealed that the compound effectively scavenged free radicals, which could be beneficial in preventing oxidative damage associated with various diseases .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for 3-(3,4-Dimethoxybenzyl)pyrrolidine HCl, and how can purity be ensured?

The synthesis of this compound typically involves multi-step procedures, including nucleophilic substitution, catalytic coupling, and salt formation. For example, a palladium-catalyzed Suzuki-Miyaura coupling (using 3,4-dimethoxyphenylboronic acid) can introduce the dimethoxybenzyl group to a pyrrolidine scaffold . Key reagents include Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH under reflux. Post-synthesis, purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is critical. Purity (>98%) should be validated using HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Basic: How can researchers characterize the stereochemistry and structural conformation of this compound?

X-ray crystallography is the gold standard for resolving stereochemistry. If single crystals are unavailable, use ¹H/¹³C NMR (e.g., coupling constants in pyrrolidine protons to infer ring puckering) and 2D techniques (COSY, NOESY) to confirm substituent orientation. Computational methods (DFT-based geometry optimization) can predict stable conformers . For hydrochloride salt confirmation, FT-IR spectroscopy (N–H stretch at ~2500 cm⁻¹ and Cl⁻ counterion bands) and elemental analysis (C, H, N, Cl%) are essential .

Basic: What solvent systems are suitable for solubility and stability studies?

Preliminary solubility screening should include polar aprotic solvents (DMSO, DMF), aqueous buffers (pH 1–7.4), and ethanol. Stability under thermal and photolytic conditions must be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor degradation products using UPLC-MS/MS. For hygroscopic hydrochloride salts, store under inert atmosphere (argon) at –20°C .

Advanced: How can in vitro bioactivity data be reconciled with contradictory in vivo results for this compound?

Contradictions often arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration) or metabolite interference. Design experiments to:

- Compare plasma protein binding (ultrafiltration/HPLC) .

- Quantify metabolites (LC-HRMS) in target tissues .

- Use knockout animal models to isolate target pathways.

Embedded mixed-methods designs (quantitative bioassays + qualitative histopathology) can contextualize discrepancies .

Advanced: What computational strategies are effective for structure-activity relationship (SAR) modeling of analogs?

Leverage molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs) to prioritize analogs. Combine with MD simulations (GROMACS) to assess binding stability. QSAR models using descriptors like LogP, polar surface area, and H-bond donors can predict bioavailability. Validate predictions with in vitro assays (e.g., cAMP accumulation for GPCR activity) .

Advanced: How should researchers address batch-to-batch variability in biological assays?

Variability often stems from impurities (e.g., residual palladium). Mitigate by:

- Strict control of reaction time/temperature during synthesis .

- ICP-MS to quantify metal residues (<10 ppm) .

- Normalize bioassay data using internal standards (e.g., reference agonists/antagonists).

Statistical tools like ANOVA with post-hoc Tukey tests can identify outlier batches .

Advanced: What methodologies resolve conflicting data in receptor binding affinity studies?

Use radioligand binding assays (³H-labeled antagonists) with Scatchard analysis for Kd determination. Cross-validate with SPR (surface plasmon resonance) to measure real-time kinetics. If discrepancies persist, consider allosteric modulation via BRET (bioluminescence resonance energy transfer) assays .

Advanced: How can impurity profiling be optimized for regulatory compliance?

Follow ICH Q3A guidelines. Employ HPLC-DAD/ELSD for non-UV-active impurities and LC-MS/MS for structural elucidation. Synthesize and characterize key impurities (e.g., des-methyl analogs) as reference standards . For genotoxic impurities, use Ames test-compliant thresholds (<1.5 μg/day) .

Advanced: What experimental designs are robust for studying off-target effects?

Use phenotypic screening (e.g., Cell Painting) combined with transcriptomics (RNA-seq). For mechanistic insights, apply CRISPR-Cas9 knockouts of suspected off-target genes. Triangulate findings with cheminformatics tools (e.g., SEA for target prediction) .

Advanced: How to design a pharmacokinetic study balancing ethical constraints and data richness?

Opt for microsampling (10–50 μL blood) in rodents to reduce animal use. LC-MS/MS quantifies parent drug and metabolites. Use PBPK modeling (GastroPlus) to extrapolate to humans. Validate with sparse sampling in non-human primates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.